![molecular formula C18H21ClN4O3 B6451553 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2640966-78-3](/img/structure/B6451553.png)
3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one
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Description
The compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a carbonyl chloride with substituted phenylhydroxyamines . These phenylhydroxyamines are typically prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as IR spectroscopy and 1H NMR . For example, the IR spectrum may show peaks corresponding to O-H, C=O, and C-N bonds . The 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the reaction of a carbonyl chloride with substituted phenylhydroxyamines . This reaction is typically carried out in the presence of a base such as Et3N .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as IR spectroscopy and 1H NMR . The IR spectrum may show peaks corresponding to O-H, C=O, and C-N bonds . The 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .Mechanism of Action
Target of Action
The primary target of this compound is the LOXL2 enzyme (Lysyl Oxidase-Like 2). LOXL2 plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, which is essential for tissue remodeling and repair .
Mode of Action
The compound interacts with LOXL2 by binding to its active site, inhibiting its enzymatic activity. This inhibition prevents the crosslinking of collagen and elastin, leading to reduced fibrosis and tissue stiffness . The interaction is highly selective, ensuring minimal off-target effects.
Biochemical Pathways
By inhibiting LOXL2, the compound affects the extracellular matrix remodeling pathway . This pathway is crucial for maintaining tissue structure and function. Inhibition of LOXL2 disrupts the normal remodeling process, leading to decreased fibrosis and improved tissue elasticity .
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
These properties contribute to its high bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of LOXL2 leads to decreased collagen and elastin crosslinking. This results in reduced fibrosis and improved tissue elasticity. At the cellular level, the compound promotes normal cell function and reduces pathological tissue remodeling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action. For instance, extreme pH levels or high temperatures may affect its stability and efficacy. Additionally, interactions with other biomolecules in the body can modulate its activity and bioavailability .
properties
IUPAC Name |
3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-13-8-17(24)23(12-21-13)10-18(25)22-6-3-14(4-7-22)11-26-16-2-5-20-9-15(16)19/h2,5,8-9,12,14H,3-4,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWSUGDGFNXLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one |
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